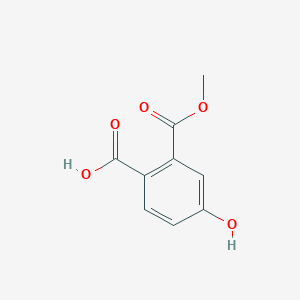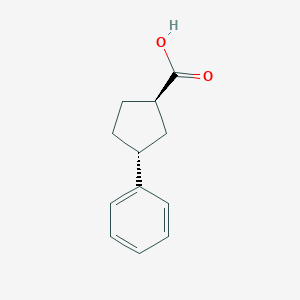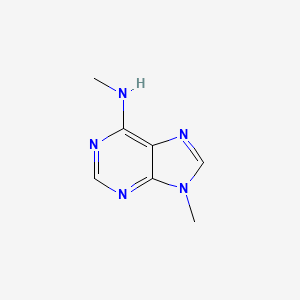![molecular formula C10H22N2O2 B6619270 tert-butyl N-[(4R)-4-aminopentyl]carbamate CAS No. 2227716-55-2](/img/structure/B6619270.png)
tert-butyl N-[(4R)-4-aminopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(4R)-4-aminopentyl]carbamate (TBAPC) is a versatile chemical compound that has a wide range of uses in research, laboratory experiments, and industrial applications. TBAPC is a carbamate ester that has a tert-butyl group attached to a nitrogen atom, which gives it its unique properties. TBAPC is a relatively new compound that has been studied extensively in recent years, and its potential applications are still being explored.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4R)-4-aminopentyl]carbamate is not fully understood. It is believed that tert-butyl N-[(4R)-4-aminopentyl]carbamate acts as an inhibitor of enzymes, as well as a regulator of gene expression. tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to bind to proteins and interfere with their function, as well as to bind to DNA and affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(4R)-4-aminopentyl]carbamate are still being studied. However, it has been shown to have a range of effects on enzymes, proteins, DNA, and other biological molecules. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to bind to proteins and interfere with their function, as well as to bind to DNA and affect gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(4R)-4-aminopentyl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and does not cause significant side effects. However, tert-butyl N-[(4R)-4-aminopentyl]carbamate is not as potent as some other compounds, and it has a relatively short half-life in the body. Additionally, it is not as widely available as some other compounds, and it can be expensive.
Direcciones Futuras
Tert-butyl N-[(4R)-4-aminopentyl]carbamate has many potential future directions for research and application. It could be used to develop more effective drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used to study the molecular mechanisms of action of drugs, as well as to study the biochemical and physiological effects of drugs. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used in studies of the regulation of gene expression and the structure and function of proteins. Finally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used in industrial applications, such as the synthesis of pharmaceuticals and other chemicals.
Métodos De Síntesis
Tert-butyl N-[(4R)-4-aminopentyl]carbamate can be synthesized in two different ways. The first method involves the reaction of tert-butyl alcohol and 4-aminopentanoic acid in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces a tert-butyl ester of 4-aminopentanoic acid, which is then reacted with a carbamate ester such as ethyl carbamate to produce tert-butyl N-[(4R)-4-aminopentyl]carbamate. The second method involves the reaction of tert-butyl alcohol and 4-aminopentanoic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a tert-butyl ester of 4-aminopentanoic acid, which is then reacted with a carbamate ester such as ethyl carbamate to produce tert-butyl N-[(4R)-4-aminopentyl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(4R)-4-aminopentyl]carbamate is a versatile compound that has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug metabolism, and drug delivery. tert-butyl N-[(4R)-4-aminopentyl]carbamate has also been used in studies of the molecular mechanisms of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression.
Propiedades
IUPAC Name |
tert-butyl N-[(4R)-4-aminopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)



![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)

